1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine
Description
Properties
CAS No. |
618098-10-5 |
|---|---|
Molecular Formula |
C17H17N3O |
Molecular Weight |
279.34 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3O/c1-12-4-3-5-13(10-12)16-11-17(18)20(19-16)14-6-8-15(21-2)9-7-14/h3-11H,18H2,1-2H3 |
InChI Key |
DDPOWZJAQLPXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the reaction of the pyrazole intermediate with 4-methoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Introduction of the methylphenyl group: This can be done through a similar Suzuki-Miyaura coupling reaction using M-tolylboronic acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
Condensation with Arylglyoxals
This compound participates in domino reactions with arylglyoxals to form complex pyrazolo-fused heterocycles. For example, under acidic conditions (DMF, p-TsOH, 120°C), it reacts with 2,2-dihydroxy-1-phenylethanone to yield pyrazolo[3,4-b]pyridines via:
-
Nucleophilic attack of the pyrazole amine on the electrophilic carbonyl carbon.
-
Cyclization through 6π electrocyclization of intermediate allenes.
Example Reaction
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Arylglyoxal + Pyrazol-5-amine | p-TsOH, DMF, 120°C (MW) | Pyrazolo[3,4-b]pyridine derivatives | 34–62% |
Nucleophilic Substitution and Cyclization
The primary amine at position 5 and the electron-rich pyrazole ring enable nucleophilic substitutions . For instance, in the presence of electrophilic carbonyl compounds, the amine group attacks activated carbons, forming intermediates that undergo cyclization .
Mechanistic Pathway
-
Protonation of carbonyl groups by p-TsOH enhances electrophilicity.
-
Intermolecular C=O addition followed by dehydration.
-
Intramolecular cyclization to yield fused pyrazolo[3,4-b]pyridines or 1,3-diazocanes .
Biological Activity and Target Interactions
While not a direct chemical reaction, the compound’s anti-inflammatory and enzyme-inhibitory activities stem from its ability to:
Structural Modifications
The compound’s substituents allow further derivatization:
Scientific Research Applications
1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Material Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact molecular pathways involved can vary and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Substituent Variations at Position 3
The pyrazole core allows for diverse substitutions at position 3, significantly altering physicochemical and biological properties. Key analogues include:
Structural Insights :
- Steric Effects : The m-tolyl group in the target compound introduces meta-substitution, leading to distinct spatial arrangements compared to p-tolyl or unsubstituted phenyl analogues. This impacts molecular packing and receptor binding .
- Chlorine in the 4-chlorophenyl analogue increases electronegativity, altering electronic profiles .
- Direct Methyl vs. Aryl Substitution : The 3-methyl variant (C₁₁H₁₃N₃O) lacks an aryl group, reducing aromatic interactions but increasing flexibility .
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction data for 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine reveals a dihedral angle of 15.2° between the pyrazole and methoxyphenyl rings, suggesting moderate conjugation.
Biological Activity
1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its synthesis, antimicrobial properties, anticancer potential, and structure-activity relationships.
Synthesis and Structural Analysis
The synthesis of this compound involves the reaction of appropriate aryl amines with pyrazole derivatives. The structural characterization is typically achieved through techniques such as single-crystal X-ray diffraction, which confirms the molecular arrangement and regioselectivity of the compound. The compound exhibits a planar methoxybenzyl group with specific dihedral angles relative to the pyrazole ring, indicating favorable steric interactions that can influence its biological activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyrazole derivatives, including this compound. In vitro evaluations have shown significant inhibitory effects against a range of pathogens. For instance, compounds similar to this compound have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|---|
| 1 | Staphylococcus aureus | 0.22 | 0.50 |
| 2 | Staphylococcus epidermidis | 0.25 | 0.55 |
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied, with promising results indicating that these compounds can inhibit tumor cell proliferation. For example, derivatives exhibiting structural similarities to this compound have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The most active compounds in these studies revealed IC50 values ranging from 7.01 to 14.31 µM, demonstrating their potential as anticancer agents .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | A549 | 7.01 |
| B | HT-1080 | 8.55 |
| C | SGC-7901 | 14.31 |
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is often influenced by their structural features. Modifications in the aryl groups or substituents on the pyrazole ring can enhance or diminish their biological efficacy. For instance, the presence of electron-donating groups like methoxy enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration . Conversely, electron-withdrawing groups may reduce activity due to decreased interaction with biological targets.
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in treating infections and tumors:
- Case Study on Antimicrobial Activity : A series of pyrazole derivatives were tested against multi-drug resistant strains of bacteria, revealing that certain substitutions significantly increased their efficacy compared to standard antibiotics.
- Case Study on Anticancer Activity : In a study involving various cancer cell lines, specific pyrazole derivatives were shown to induce apoptosis through mechanisms involving microtubule disassembly and inhibition of key kinases involved in cell cycle regulation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-3-M-tolyl-1H-pyrazol-5-amine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via condensation reactions between α,β-unsaturated ketones and hydrazine derivatives. For example, microwave-assisted reactions with aromatic aldehydes (e.g., 4-methoxybenzaldehyde) and hydrazine hydrate under solvent-free conditions yield pyrazole cores . Intermediates are characterized using NMR, FT-IR, and mass spectrometry. X-ray crystallography is critical for confirming regiochemistry and stereochemistry, as demonstrated for structurally analogous pyrazol-5-amine derivatives .
Q. What spectroscopic and crystallographic techniques are essential for structural elucidation?
- Methodology :
- NMR : - and -NMR identify substituent positions and electronic environments. For example, methoxy protons resonate near δ 3.8 ppm .
- X-ray diffraction : Single-crystal studies (e.g., CCDC deposition codes) resolve bond lengths, dihedral angles, and hydrogen-bonding networks. A related compound, 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine, showed a planar pyrazole ring with a dihedral angle of 8.2° relative to the methoxyphenyl group .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .
Q. How is the compound screened for preliminary biological activity?
- Methodology :
- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Pyrazol-5-amine derivatives exhibit MIC values ranging from 8–64 µg/mL, dependent on substituent electronegativity .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC values. Structural analogs with halogen substituents show enhanced activity due to improved membrane permeability .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound under varying conditions?
- Methodology :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity. Ethanol/water mixtures balance yield and purity .
- Catalysis : Lewis acids (e.g., ZnCl) improve cyclization efficiency. For example, Vilsmeier–Haack reactions with POCl/DMF achieve >80% yield for pyrazoline intermediates .
- Microwave irradiation : Reduces reaction time from hours to minutes (e.g., 15 min at 150°C) while maintaining >90% purity .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodology :
- Meta-analysis : Compare datasets from studies using standardized protocols (e.g., identical cell lines, inoculum sizes). For example, discrepancies in antifungal activity (MIC 8 vs. 64 µg/mL) may arise from strain variability .
- Structure-activity relationship (SAR) modeling : QSAR studies identify critical substituents. Methoxy groups enhance solubility but reduce logP, impacting bioavailability .
- Comparative assays : Re-test compounds under controlled conditions. For instance, conflicting GPCR modulation data may reflect assay sensitivity differences (e.g., radioligand vs. cAMP assays) .
Q. What advanced techniques elucidate the compound’s mechanism of action in pharmacological targets?
- Methodology :
- Molecular docking : Simulate binding to targets (e.g., COX-2, CYP450) using AutoDock Vina. Pyrazol-5-amine derivatives show strong hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .
- Kinetic studies : Surface plasmon resonance (SPR) measures binding affinity (K). Analogous compounds exhibit K values of 10–100 nM for kinase targets .
- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte models, critical for toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
